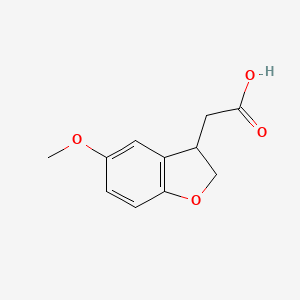

5-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-8-2-3-10-9(5-8)7(6-15-10)4-11(12)13/h2-3,5,7H,4,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHDKXOGTJCWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93198-71-1 | |

| Record name | 2,3-Dihydro-5-methoxy-3-benzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93198-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 5-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid and its Precursors

Specific pathways have been developed to synthesize this compound, often involving the manipulation of functional groups on a pre-formed dihydrobenzofuran scaffold.

A common and direct method for the preparation of this compound is the hydrolysis of its corresponding methyl ester, Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate sigmaaldrich.comchemicalbook.com. This transformation is a standard procedure in organic synthesis for converting an ester into a carboxylic acid. The reaction is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide in an alcohol solvent, followed by acidification to yield the final carboxylic acid product.

Table 1: Hydrolysis of Methyl Ester to Carboxylic Acid

| Reactant | Typical Reagents | Product |

|---|---|---|

| Methyl 5-Methoxy-2,3-dihydrobenzofuran-3-acetate | 1. Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) 2. Water/Ethanol 3. Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for workup) | This compound |

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings and can be employed to construct key intermediates for the synthesis of dihydrobenzofuran systems. rsc.orgbeilstein-journals.orgsigmaaldrich.comnih.govresearchgate.net An intramolecular Friedel-Crafts reaction can be a key step in cyclizing a precursor to form the heterocyclic ring system. For a molecule like this compound, a plausible synthetic strategy involves:

Preparation of a Substrate: Starting with a substituted phenol (B47542), such as 4-methoxyphenol, which is elaborated into a suitable precursor for cyclization, for instance, a phenoxyacetyl chloride derivative.

Intramolecular Friedel-Crafts Acylation: The precursor undergoes an intramolecular acylation, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), to form a cyclic ketone, specifically a dihydrobenzofuranone. nih.gov

Reduction and Elaboration: The resulting carbonyl group of the dihydrobenzofuranone is then reduced. This can be followed by further chemical steps to introduce the acetic acid side chain at the C3 position, ultimately leading to the target molecule.

This multi-step approach allows for the construction of the core ring structure while setting the stage for the introduction of the required side chain.

General Principles for 2,3-Dihydrobenzofuran (B1216630) Core Construction

The 2,3-dihydrobenzofuran (DHB) moiety is a key structural unit found in numerous biologically active natural products and pharmaceutical agents. cnr.it Consequently, a wide array of synthetic methods has been developed for its construction, which can be classified by the nature of the bond-forming cyclization step.

Intermolecular strategies involve the coupling of two different molecular fragments to assemble the dihydrobenzofuran ring. These methods are advantageous for creating diverse molecular libraries as the components can be varied easily. acs.org

Table 2: Examples of Intermolecular Approaches to Dihydrobenzofurans

| Methodology | Reactants | Key Features |

|---|---|---|

| Palladium-Catalyzed Heteroannulation acs.orgresearchgate.net | 2-Bromophenols and 1,3-Dienes | A convergent approach forming both a C-C and a C-O bond in a single step, often enhanced by specialized ligands. acs.orgresearchgate.net |

| [4+1] Cycloaddition | ortho-Quinone Methides and 1,2-Dicarbonyls | Forms dihydrobenzofurans that possess a quaternary carbon center at the C2 position. cnr.it |

| Cascade Cyclization nih.gov | Alkenyl Ethers and Alkynyl Oxime Ethers | A palladium-catalyzed reaction that constructs complex poly-heterocyclic scaffolds in a single process. nih.gov |

Intramolecular cyclization involves a single molecule that contains all the necessary atoms for the ring system, which then undergoes a ring-closing reaction. These approaches are classified by which specific bond is formed during the key cyclization step. cnr.it

O–C2 Bond Formation: This is a common strategy where an oxygen atom (from the phenol) attacks a carbon atom to close the ring. A key example is the phenolate ion-mediated intramolecular opening of an epoxide ring, which is a crucial step in the synthesis of various substituted 2,3-dihydrobenzofurans. researchgate.net Another method involves the direct intramolecular functionalization of an aryl C-H bond under mild conditions, facilitated by copper catalysts. nih.gov

C2–C3 Bond Forming Reactions: These strategies involve the formation of the carbon-carbon bond on the heterocyclic ring. For instance, radical cyclization via a 1,6-hydrogen atom transfer followed by a 5-exo-trig cyclization provides a route to 2,3-disubstituted dihydrobenzofurans. researchgate.net

An alternative route to 2,3-dihydrobenzofurans is through the chemical reduction of their aromatic benzofuran (B130515) counterparts. acs.org This method involves the saturation of the C2–C3 double bond within the furan (B31954) ring of the benzofuran molecule. Catalytic hydrogenation is the most common technique used for this transformation. The benzofuran starting material is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or rhodium, to yield the corresponding 2,3-dihydrobenzofuran. This approach is particularly useful when the corresponding benzofuran is more readily accessible than the precursors required for direct cyclization methods.

Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofuran Derivatives

The enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved through several innovative catalytic systems. These methods allow for the creation of highly functionalized and enantioenriched products, which are valuable intermediates in the synthesis of complex molecules.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a wide range of enantioselective transformations. researchgate.net Their ability to act as bifunctional catalysts, with both a Brønsted acidic site and a Lewis basic site, allows for the simultaneous activation of both nucleophiles and electrophiles. nih.gov This dual activation is crucial for achieving high levels of stereocontrol in reactions. In the context of 2,3-dihydrobenzofuran synthesis, CPAs have been successfully employed in asymmetric cycloaddition reactions to construct the heterocyclic ring system with high enantioselectivity.

Chiral thiourea catalysts have also proven to be highly effective in promoting asymmetric reactions for the synthesis of 2,3-dihydrobenzofurans. These organocatalysts operate through hydrogen bonding interactions to activate substrates and control the stereochemical outcome of the reaction. For instance, a bifunctional tertiary amine-thiourea catalyst has been utilized in the intramolecular Michael addition of keto-enone substrates to afford trans-2,3-disubstituted 2,3-dihydrobenzofuran derivatives with high diastereo- and enantioselectivity. rsc.org This methodology has been shown to be applicable to a range of substrates, including those with non-activated ketone pro-nucleophiles. rsc.org Another approach involves a cascade Michael addition followed by an oxa-substitution of ortho-hydroxy chalcone derivatives with in-situ generated pyridinium ylides, catalyzed by a chiral thiourea, to produce trans-2,3-dihydrobenzofurans in good to excellent yields and with up to 84% enantiomeric excess (ee). researchgate.netresearchgate.net

Below is a table summarizing representative examples of chiral thiourea catalyzed enantioselective synthesis of 2,3-dihydrobenzofurans.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application in the formation of 2,3-dihydrobenzofurans is well-documented. rsc.org One of the most powerful strategies involves the generation of a π-allyl palladium intermediate, which can then undergo intramolecular cyclization to form the desired heterocyclic ring. The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic substrate, is a prime example of this approach. wikipedia.org

In the context of 2,3-dihydrobenzofuran synthesis, a palladium-catalyzed alkene carboalkoxylation strategy has been developed for the coupling of 2-allylphenol derivatives with aryl triflates. nih.gov This method proceeds via an anti-oxypalladation of the alkene, leading to the formation of a wide range of functionalized 2,3-dihydrobenzofurans in good yields and high diastereoselectivities. nih.gov The catalytic cycle is believed to involve the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination to the alkene, deprotonation of the phenol, and subsequent anti-oxypalladation to form a palladium intermediate that reductively eliminates to yield the product. nih.gov

Furthermore, a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been reported for the synthesis of chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org This reaction demonstrates excellent regio- and enantiocontrol, highlighting the versatility of palladium catalysis in constructing complex chiral molecules. organic-chemistry.org

A novel and elegant approach to the asymmetric synthesis of multisubstituted dihydrobenzofurans involves the intramolecular conjugate addition of short-lived C–O axially chiral enolates. nih.govjst.go.jp This strategy relies on the principle of "memory of chirality," where the initial chirality of a starting material, such as an α-amino acid, is transferred to a transient axially chiral enolate intermediate. researchgate.netclockss.org This intermediate then undergoes a stereospecific cyclization to afford the enantioenriched product.

This method has been successfully applied to produce dihydrobenzofurans with adjacent tetra- and trisubstituted carbon centers in up to 96% enantiomeric excess. nih.govjst.go.jp The reaction proceeds with an inversion of the configuration of the axial chirality, providing a predictable and reliable method for controlling the stereochemistry of the final product. nih.govjst.go.jp

Functionalization Strategies for Dihydrobenzofuran Scaffolds, including Iron and Copper Catalyzed Aryl C–O Bond Formation

The direct formation of the aryl C–O bond to construct the dihydrobenzofuran ring is an attractive and atom-economical strategy. Both iron and copper catalysts have been successfully employed for this transformation under mild conditions. nih.gov

A copper-catalyzed intramolecular C–H arylation of alcohols has been developed to synthesize functionalized dihydrobenzofurans. nih.gov This method utilizes a diaryl-λ³-iodane intermediate, which upon reaction with a copper catalyst, undergoes oxidative insertion into the C-I bond, followed by reductive elimination to form the C–O bond and the dihydrobenzofuran ring. nih.gov The mild reaction conditions are a key advantage of this protocol, making it suitable for substrates with various functional groups. nih.govnih.gov This copper-catalyzed O-arylation has been shown to be effective for a range of substrates, including those with alkyl, alkenyl, and aryl substitutions at the benzylic position. nih.gov

Iron-catalyzed methodologies have also been explored for the synthesis of 2,3-dihydrobenzofurans. rsc.org For instance, an iron-catalyzed Claisen rearrangement of allyl aryl ethers has been reported. rsc.org Additionally, a dual catalysis system involving both iron and copper has been described for the synthesis of these heterocycles from substituted phenylethan-2'-ol derivatives. rsc.org These methods offer a more sustainable and cost-effective alternative to precious metal catalysts.

Below is a table summarizing key aspects of iron and copper-catalyzed aryl C–O bond formation for the synthesis of dihydrobenzofurans.

Chemical Transformations and Derivatization Studies

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and hydrazides, which serve as key intermediates for more complex molecules.

Esterification of carboxylic acids is a fundamental transformation in organic chemistry. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common method. To achieve high conversion rates, a large excess of the alcohol can be used as the solvent, or the water byproduct can be removed as it forms to shift the equilibrium toward the product masterorganicchemistry.com. Another effective and environmentally friendly approach involves using a dried cation-exchange resin (Dowex H+) with sodium iodide (NaI) as a catalyst system, which allows for high yields under mild conditions, often at room temperature nih.gov.

Amidation reactions provide access to a wide array of functional derivatives. A standard method for synthesizing amides from a related compound, 5-methoxybenzofuran-3-yl-acetic acid, involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride. This intermediate is then reacted with a primary or secondary amine, such as dimethylamine or ethylamine, to yield the corresponding amide dea.gov. Modern, solvent-free methods using coupling agents like tetramethoxysilane also facilitate the direct formation of amides from carboxylic acids and amines in good to excellent yields researchgate.net.

| Reactant | Reagents | Product | Yield |

| 5-Methoxybenzofuran-3-yl-acetic acid | 1. (COCl)₂ 2. Dimethylamine | 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylacetamide | Not specified dea.gov |

| 5-Methoxybenzofuran-3-yl-acetic acid | 1. (COCl)₂ 2. Ethylamine | 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylacetamide | Not specified dea.gov |

| Generic Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | ~65-99% masterorganicchemistry.com |

| Generic Carboxylic Acid | Alcohol, Dried Dowex H⁺/NaI | Ester | High nih.gov |

The data in this table is based on reactions with the closely related 5-methoxybenzofuran-3-yl-acetic acid or general reaction methodologies.

Hydrazide derivatives are valuable synthetic intermediates known for their biological activities and ability to be converted into other heterocyclic systems biointerfaceresearch.com. The most common method for their synthesis involves the hydrazinolysis of a corresponding ester. Typically, the methyl or ethyl ester of the carboxylic acid is refluxed with hydrazine (B178648) hydrate in an alcoholic solvent, such as ethanol, to produce the desired hydrazide biointerfaceresearch.comresearchgate.net.

These hydrazide derivatives can be further elaborated. For example, they readily react with aldehydes and ketones to form hydrazones, which themselves are an important class of compounds with diverse biological properties nih.gov. More advanced, multi-step procedures can also be employed to synthesize specifically substituted N'-alkyl hydrazides scholaris.ca.

| Starting Material | Reagents | Product | Key Features |

| Corresponding Ester | Hydrazine Hydrate, Ethanol (reflux) | Hydrazide | Standard and direct method for hydrazide synthesis biointerfaceresearch.comresearchgate.net. |

| Hydrazide | Aldehyde or Ketone | Hydrazone | Demonstrates further derivatization of the hydrazide moiety nih.gov. |

| N-(Boc)-amino acid hydrazide | 1. Trifluoroacetic anhydride 2. Alkylating agent 3. Hydrolysis/Reduction | N'-Alkyl Hydrazide | Multi-step method for synthesizing substituted hydrazides scholaris.ca. |

This table outlines general methodologies for the synthesis of hydrazides and their subsequent derivatives.

Transformations of the Dihydrobenzofuran Ring System

The dihydrobenzofuran core offers additional sites for chemical modification, although transformations here can be more complex than those at the carboxylic acid group.

The 2,3-dihydrobenzofuran (B1216630) structure is a key feature in numerous natural products and biologically active compounds cnr.it. The dihydrofuran portion of the ring system is susceptible to oxidation, which would lead to the formation of the corresponding aromatic benzofuran (B130515). This transformation introduces planarity and alters the electronic properties of the molecule. While specific studies detailing the regioselective oxidation of 5-Methoxy-2,3-dihydrobenzofuran-3-acetic acid are not prominent in the surveyed literature, this pathway represents a logical synthetic route to benzofuran derivatives. Conversely, reduction of the aromatic benzene (B151609) ring is possible under forcing conditions, such as a Birch reduction, but this is a less common transformation for this scaffold.

The aromatic ring of the dihydrobenzofuran system can undergo substitution reactions. For electrophilic aromatic substitution, the regioselectivity is primarily governed by the existing substituents. The powerful electron-donating methoxy (B1213986) group at the C5 position is a strong activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6). Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially at these sites.

In contrast, nucleophilic aromatic substitution on this electron-rich ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a suitable leaving group, neither of which is present in the parent molecule youtube.com.

Synthesis of Advanced Intermediates for Complex Molecular Architectures

Derivatives of this compound serve as crucial intermediates in the synthesis of more complex molecules. The functional handles provided by the carboxylic acid and the benzofuran core allow for the construction of elaborate chemical architectures.

For instance, amides derived from the related 5-methoxybenzofuran-3-yl-acetic acid have been used as precursors for pharmacologically relevant amine derivatives. The reduction of these amides using a powerful reducing agent like lithium aluminum hydride (LAH) yields substituted ethanamine compounds, demonstrating a pathway from the simple carboxylic acid to complex bioactive molecules dea.gov. Furthermore, the hydrazide derivatives discussed previously are themselves platforms for creating a variety of nitrogen-containing heterocycles, which are prominent in medicinal chemistry nih.govekb.eg. The versatility of the core structure makes it a valuable starting material for building diverse molecular libraries.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these would likely appear as a doublet, a doublet of doublets, and another doublet. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the range of 3.8-3.9 ppm. dea.gov The protons on the dihydrofuran ring and the acetic acid side chain would show a more complex pattern of multiplets due to their chiral center and diastereotopic nature.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (around 170-180 ppm). The aromatic carbons would appear in the typical range of 110-160 ppm. The carbons of the dihydrofuran ring, the methoxy group, and the acetic acid side chain would be found at higher fields. For similar 2,3-dihydrobenzofuran (B1216630) structures, the carbon of the dihydrofuran ring attached to oxygen (C2) and the adjacent carbon (C3) show characteristic shifts. arkat-usa.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.2 | m |

| OCH₃ | ~3.8 | s |

| Dihydrofuran-H & Acetic Acid-H | 2.5 - 4.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| Aromatic-C | 110 - 160 |

| OCH₃ | ~55 |

Two-dimensional NMR techniques are instrumental in confirming the connectivity of the molecule. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms.

Correlations from the methoxy protons to the aromatic carbon at position 5.

Correlations between the protons on the dihydrofuran ring and the carbons of the aromatic ring, confirming the fusion of the two rings.

Correlations between the protons of the acetic acid side chain and the C3 carbon of the dihydrofuran ring, as well as the carbonyl carbon.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the dihydrofuran ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is used to determine the exact molecular weight of a compound, which in turn confirms its molecular formula. For this compound, with a molecular formula of C₁₁H₁₂O₄, the calculated exact mass would be approximately 208.0736 g/mol .

The fragmentation pattern in mass spectrometry provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For this specific molecule, other expected fragmentations would involve the cleavage of the dihydrofuran ring and the loss of the methoxy group as a methyl radical. The mass spectrum of the parent 2,3-dihydrobenzofuran shows a strong molecular ion peak. nist.gov

Table 3: Predicted HRMS Data and Key Fragments for this compound

| Species | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₂O₄ | 208.0736 |

| [M-OH]⁺ | C₁₁H₁₁O₃ | 191.0708 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. researchgate.net Other characteristic bands would include C-O stretching for the ether and carboxylic acid groups, and C-H stretching for the aromatic and aliphatic parts of the molecule. For a related compound, 5-methoxy-2-benzofuran-1(3H)-one, characteristic IR peaks were observed at 1736 cm⁻¹ (C=O) and in the regions of 2852-3032 cm⁻¹ (C-H stretching). nih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C bonds of the aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, the crystal structure of its isomer, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, has been reported. nih.gov This related structure reveals that the molecules form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov It is highly probable that this compound would adopt a similar hydrogen-bonded dimeric structure in its crystalline form. These intermolecular interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methoxy-substituted benzene ring. This system is expected to exhibit characteristic π → π* transitions. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzofuran (B130515) system. The UV/Visible spectrum of the parent 2,3-dihydrobenzofuran could serve as a foundational reference for understanding its electronic properties. nist.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(5-methoxy-1-benzofuran-3-yl)acetic acid |

| 5-methoxy-2-benzofuran-1(3H)-one |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict a variety of molecular properties with high accuracy.

Optimized Geometries and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. This process involves calculating the molecule's energy at various conformations to find the one with the minimum energy. For a flexible molecule like 5-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid, which has rotatable bonds in its acetic acid side chain, conformational analysis is performed to identify all stable conformers and their relative energies. semanticscholar.orguc.pt

This analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles to map the energy landscape and identify low-energy regions.

Geometry Optimization: Starting from various initial structures, computational software minimizes the energy to find stable local and global minima.

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima and provide thermodynamic data like free energy.

The final output would include precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s).

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Analysis for this compound would involve calculating the energies of these orbitals and mapping their electron density distributions to visualize which parts of the molecule are involved in electron donation and acceptance.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing crucial insights into its reactivity and intermolecular interactions. wolfram.com The MESP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.netyoutube.com

Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms, especially those attached to electronegative atoms (like the acidic proton of the carboxylic acid). These are sites for nucleophilic attack.

Green Regions: Represent neutral or nonpolar areas.

An MESP map of this compound would highlight the reactive sites, such as the negative potential around the carbonyl and methoxy (B1213986) oxygen atoms and the positive potential on the carboxylic acid's hydroxyl proton. semanticscholar.org

Global Reactivity Descriptors and Chemical Hardness

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors provide a theoretical basis for understanding the molecule's stability and reaction tendencies. semanticscholar.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Measures resistance to a change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons (μ = -(I + A) / 2).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons (ω = μ² / 2η).

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would provide a dynamic view of this compound, revealing how it behaves in a biological environment, such as in water or bound to a protein.

Key applications would include:

Conformational Sampling: MD can explore the different shapes (conformations) the molecule can adopt in solution, providing a more realistic understanding of its flexibility than static DFT calculations.

Ligand-Protein Interactions: If the molecule is placed in the binding site of a target protein, an MD simulation can assess the stability of the binding pose. It can reveal how the ligand and protein adjust to each other and map the key intermolecular interactions (like hydrogen bonds) and their persistence over time. nih.gov

In Silico Modeling for Biological Target Interactions (e.g., Molecular Docking and Scoring)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for identifying potential biological targets and understanding binding mechanisms. researchgate.netresearchgate.netnih.gov Derivatives of 2,3-dihydro-benzofuranyl-3-acetic acid have been identified as agonists for G protein-coupled receptor 40 (GPR40), suggesting this could be a potential target. nih.gov

A docking study on this compound would involve:

Target Selection: Identifying a relevant protein target, such as GPR40 or another receptor implicated in a disease pathway. samipubco.commdpi.com

Binding Pose Prediction: Placing the ligand into the protein's active site and using a scoring function to rank the most likely binding poses.

Interaction Analysis: Examining the best-scoring pose to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding pocket. chemrevlett.comnih.gov

The results are typically summarized with a binding affinity score (e.g., in kcal/mol) and a visual depiction of the ligand-protein complex.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and properties of compounds like this compound. Density Functional Theory (DFT) is a widely used method for calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structural assignment.

NMR Spectroscopy: Theoretical calculations of NMR spectra are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. This approach can predict the ¹H and ¹³C NMR chemical shifts of the molecule. For this compound, theoretical predictions would be expected to show distinct signals for the methoxy group protons, the aromatic protons, and the protons of the dihydrofuran ring and the acetic acid side chain. Comparison with experimental data for related structures, such as 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, can offer insights into the expected chemical shift ranges.

Vibrational Spectroscopy (FTIR): The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes of the molecule, which are observed in an experimental Infrared (IR) spectrum. Key vibrational modes for this compound would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-O stretching of the ether and carboxylic acid groups, and various C-H and C=C stretching and bending modes of the aromatic and dihydrofuran rings. A comparison of the calculated and experimental frequencies allows for the assignment of the observed spectral bands to specific molecular vibrations.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) ring system. The theoretical predictions can be compared with experimental UV-Vis data to understand the electronic structure and transitions within the molecule.

The following table illustrates a hypothetical comparison between predicted and experimental spectroscopic data for this compound, based on typical accuracies of DFT and TD-DFT calculations for similar organic molecules.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - OCH₃ | ~3.8 | Data not available |

| ¹³C NMR (δ, ppm) - C=O | ~175 | Data not available |

| IR (cm⁻¹) - C=O stretch | ~1710 | Data not available |

| UV-Vis (λmax, nm) | ~280 | Data not available |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies play a crucial role in elucidating the mechanisms of chemical reactions, including the formation of complex molecules like this compound. Computational methods, particularly DFT, are employed to map out the potential energy surface of a reaction, identifying key intermediates and transition states. This allows for a deeper understanding of reaction pathways, selectivity, and the factors that control them.

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core often involves an intramolecular cyclization reaction. e3s-conferences.org For this compound, a plausible synthetic route could involve the cyclization of a suitably substituted phenolic precursor. Theoretical studies can model such a reaction to determine its feasibility and predict the most likely pathway.

A key aspect of these studies is the location and characterization of transition states. A transition state is a high-energy species that represents the energy barrier that must be overcome for a reaction to proceed. rsc.org By calculating the energy of the transition state, chemists can estimate the activation energy of the reaction, which is directly related to the reaction rate.

For the intramolecular cyclization to form the dihydrobenzofuran ring, theoretical calculations would model the approach of the phenolic oxygen to the appropriate carbon atom in the side chain. The geometry of the transition state would reveal the bond-forming and bond-breaking processes occurring at the peak of the energy barrier. Furthermore, computational studies can investigate the influence of catalysts on the reaction mechanism. For instance, in transition metal-catalyzed syntheses of dihydrobenzofurans, theoretical models can help to understand the role of the metal in activating the substrates and facilitating the cyclization process.

In cases where multiple products could be formed, computational chemistry can be used to predict the product distribution. By comparing the activation energies of the transition states leading to different products, it is possible to determine which pathway is kinetically favored. rsc.org For example, in the formation of substituted benzofurans, computational studies have been used to explain the observed regioselectivity by comparing the energies of competing cyclization pathways.

The following table provides a conceptual overview of the type of data that would be generated in a theoretical study of the intramolecular cyclization to form the dihydrobenzofuran ring of this compound.

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Initial State | Reactant | 0.0 | Optimized geometry of the acyclic precursor |

| Cyclization | Transition State | Data not available | Partially formed C-O bond, elongated bonds in the reacting groups |

| Final State | Product | Data not available | Optimized geometry of this compound |

These theoretical investigations provide invaluable insights that complement experimental studies, aiding in the design of more efficient and selective synthetic routes to complex molecules like this compound.

Mechanistic Insights into Biological Activities Preclinical in Vitro and in Vivo Studies

Modulation of Receptor Systems

Preclinical investigations into the direct interaction of 5-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid with serotonin (B10506) receptors in animal models have not been identified in the reviewed scientific literature. Research on structurally related compounds has explored a wide range of serotonergic activities, but specific data on this particular molecule's binding affinity and functional modulation of serotonin receptor subtypes are not available.

There is no available preclinical data from in vitro or in vivo studies to suggest that this compound acts as an agonist for the Cannabinoid Receptor 2 (CB2). Consequently, its influence on associated functional pathways in preclinical models has not been documented.

The structural core of this compound is a key feature in a class of potent and selective agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govacs.org GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the enhancement of glucose-stimulated insulin (B600854) secretion (GSIS) by free fatty acids. nih.govpatsnap.com Agonists of this receptor are of significant interest as they promote insulin release only in the presence of elevated glucose levels, which may reduce the risk of hypoglycemia. nih.govpatsnap.com

A notable derivative, TAK-875 (Fasiglifam), which shares the (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold, has been extensively studied. nih.govnih.gov In preclinical studies, these compounds have demonstrated significant efficacy. Oral administration of TAK-875 to type 2 diabetic rats led to a marked reduction in plasma glucose excursion and a concurrent increase in insulin secretion during an oral glucose tolerance test (OGTT). nih.govsemanticscholar.org The mechanism involves the activation of GPR40, which leads to an increase in intracellular calcium and the stimulation of phospholipases, ultimately augmenting insulin secretion in a glucose-dependent manner. nih.gov

The potent, glucose-dependent insulinotropic action of these compounds has been consistently observed in various diabetic rodent models, including Wistar fatty rats and Goto-Kakizaki (GK) rats. nih.govnih.govresearchgate.net This highlights the therapeutic potential of this chemical class in managing hyperglycemia. researchgate.net

Table 1: In Vitro Activity of a GPR40/FFAR1 Agonist with a Dihydrobenzofuran Acetic Acid Core (TAK-875)

| Compound | Target | Assay Type | EC50 (nmol/L) | Species |

| TAK-875 | GPR40/FFAR1 | Receptor Activation | 72 | Not Specified |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: In Vivo Efficacy of a GPR40/FFAR1 Agonist in a Diabetic Rat Model

| Animal Model | Compound | Effect on OGTT | Effect on Insulin Secretion |

| Wistar fatty rats | TAK-875 | Potent plasma glucose-lowering action | Potent insulinotropic action |

| Type 2 diabetic rats | TAK-875 | Significantly reduced plasma glucose excursion | Increased |

OGTT (Oral Glucose Tolerance Test) is a medical test in which glucose is given and blood samples taken afterward to determine how quickly it is cleared from the blood.

No preclinical studies using competitive binding or functional assays have been published that specifically evaluate this compound as an antagonist for either the Histamine H3 or H4 receptors.

Scientific literature lacks evidence from preclinical models to support the activity of this compound as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.

Enzyme Inhibition Studies

There are no specific enzyme inhibition studies available in the public domain for this compound.

Cyclooxygenase (COX) Isozyme Inhibition (related compounds)

Research into benzofuran (B130515) and dihydrobenzofuran derivatives has revealed their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.govnih.gov These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. nih.govnih.gov While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is an inducible isoform that is upregulated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Studies on various 2,3-dihydrobenzofuran (B1216630) derivatives have demonstrated significant inhibitory activity against COX enzymes. For instance, a series of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives were identified as dual inhibitors of 5-lipoxygenase (5-LOX) and COX, with a notable selectivity for the COX-2 isoform. nih.gov Similarly, investigations into fluorinated benzofuran and dihydrobenzofuran compounds showed that several of these derivatives could significantly inhibit cyclooxygenase activity. nih.gov In vitro assays on lipopolysaccharide (LPS)-stimulated macrophages revealed that these compounds could block the production of prostaglandin (B15479496) E2 (PGE2), a key product of the COX-2 pathway, with IC50 values ranging from 1.1 to 20.5 µM. nih.govresearchgate.net A synthetic benzofuran compound was also found to exhibit a selectively preferred inhibitory effect on COX-2 activity over COX-1. researchgate.net

Molecular docking and in silico studies have provided further insights, suggesting that these compounds bind effectively within the active sites of COX-1 and COX-2. nih.govrsc.org These computational analyses, combined with in vivo anti-inflammatory models, support the potential of the dihydrobenzofuran scaffold as a basis for developing new COX-2 selective inhibitors. nih.gov

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Fluorinated Dihydrobenzofuran Derivatives | COX-2 | Inhibited LPS-induced PGE2 production in macrophages with IC50 values from 1.1 to 20.5 µM. | nih.govresearchgate.net |

| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans | COX-2 / 5-LOX | Demonstrated dual inhibition with selectivity for the COX-2 isoform. | nih.gov |

| Iodobenzofuran Derivatives | COX-1 / COX-2 | Molecular docking showed favorable binding energies for both COX-1 (-8.37 to -10.94 kJ/mol) and COX-2 (-8.08 to -9.67 kJ/mol). | nih.gov |

| Synthetic Benzofuran Compound | COX-2 | Showed selective inhibition of COX-2 activity over COX-1 in macrophage cell lines. | researchgate.net |

Inhibition of Bacterial Enzymes (e.g., EcDsbA)

The rise of antibiotic resistance has spurred research into novel antibacterial therapeutics, including virulence factor inhibitors. One such target is the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA), which is crucial for the correct folding of virulence factors in many Gram-negative bacteria. nih.govlatrobe.edu.au A fragment-based drug discovery approach has identified benzofuran derivatives as a promising class of EcDsbA inhibitors. nih.govcfbd.org.au

Initial screening identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with millimolar affinity. nih.govlatrobe.edu.au Subsequent chemical elaboration of this benzofuran scaffold led to the development of analogues with improved binding affinity. nih.gov X-ray crystallography studies revealed that these benzofuran-based compounds bind to a hydrophobic groove adjacent to the active site of EcDsbA, which is essential for its interaction with its redox partner, DsbB. researchgate.netresearchgate.net This binding mode prevents the enzyme from carrying out its function in disulfide bond formation, thereby attenuating bacterial virulence. nih.gov

Nuclear magnetic resonance (NMR) studies were used to calculate the binding affinity of these elaborated analogues. Compounds with specific modifications showed significantly improved dissociation constants (KD), with the best binders having KD values in the mid-micromolar range (e.g., 326 ± 25 µM and 341 ± 57 µM). latrobe.edu.au These findings highlight the potential of developing benzofuran fragments into a novel class of antivirulence agents that target EcDsbA. nih.govlatrobe.edu.au

| Compound | Target Enzyme | Binding Site | Binding Affinity (KD) | Reference |

|---|---|---|---|---|

| 2-(6-bromobenzofuran-3-yl)acetic acid | EcDsbA | Hydrophobic groove adjacent to the active site | High mM | nih.govlatrobe.edu.au |

| Elaborated Analogue 25 | EcDsbA | Hydrophobic groove adjacent to the active site | 326 ± 25 µM | latrobe.edu.au |

| Elaborated Analogue 28 | EcDsbA | Hydrophobic groove adjacent to the active site | 341 ± 57 µM | latrobe.edu.au |

Anti-Inflammatory Mechanisms in Preclinical Rodent Models

The anti-inflammatory potential of dihydrobenzofuran derivatives has been substantiated in various preclinical rodent models of inflammation. nih.govnih.gov These studies demonstrate the ability of these compounds to suppress inflammatory responses in vivo.

In the zymosan-induced air pouch model in mice, an established model for studying acute inflammation, several fluorinated benzofuran and dihydrobenzofuran derivatives showed significant anti-inflammatory effects. nih.govresearchgate.net Treatment with these compounds led to a reduction in the inflammatory exudate and leukocyte infiltration into the air pouch. nih.gov

Another commonly used model is the carrageenan-induced paw edema model in rats. nih.govmdpi.com In this model, the injection of carrageenan induces a local, acute, and well-characterized inflammatory response. Iodobenzofuran derivatives, when administered to rats, demonstrated vigorous anti-inflammatory activity, with some compounds exhibiting higher inhibition rates of paw edema than the reference drug, diclofenac, particularly in the early phases of the inflammatory response. nih.gov The mechanism underlying these effects involves the suppression of inflammatory mediators. Studies have shown that these compounds inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to decreased secretion of key inflammatory molecules such as prostaglandin E2 (PGE2) and nitric oxide (NO). nih.govmdpi.com Furthermore, the release of proinflammatory cytokines and chemokines like interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2) was also significantly reduced in macrophages treated with these derivatives. nih.govnih.gov

Anticancer Mechanisms and Inhibition of Nuclear Factor Kappa B (NF-κB) Transcriptional Activity in Cancer Cell Lines

Derivatives of the benzofuran and dihydrobenzofuran scaffold have demonstrated promising anticancer effects in various cancer cell lines, with a key mechanism involving the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov The NF-κB pathway is a critical regulator of cell proliferation, apoptosis, and inflammation, and its constitutive activation is a hallmark of many types of cancer, contributing to tumor growth, metastasis, and chemoresistance. techscience.comnih.gov

Studies on fluorinated benzofuran and dihydrobenzofuran derivatives in human colorectal adenocarcinoma cells (HCT116) have shown significant antiproliferative activity. nih.govnih.gov Certain derivatives inhibited cancer cell proliferation by approximately 70%. researchgate.netnih.gov The underlying mechanism involves the induction of apoptosis, as evidenced by the inhibition of the anti-apoptotic protein Bcl-2, concentration-dependent cleavage of PARP-1, and significant DNA fragmentation. researchgate.netnih.gov

The anti-inflammatory properties of these compounds are closely linked to their anticancer activity, particularly through the inhibition of NF-κB. nih.govclinicaleducation.org A synthetic benzofuran compound was shown to suppress NF-κB activation in macrophages by inhibiting the nuclear translocation of the p65 subunit, a key step in activating the NF-κB pathway. researchgate.net By blocking NF-κB transcriptional activity, these compounds can downregulate the expression of genes involved in inflammation and cell survival, thereby sensitizing cancer cells to apoptosis. techscience.commdpi.com For example, inhibiting NF-κB has been shown to enhance the cytotoxicity of chemotherapeutic drugs in cholangiocarcinoma cells, partly by reducing the expression of drug efflux pumps like ABC transporters. techscience.com This dual action of targeting inflammation and directly inducing cancer cell death makes these compounds promising candidates for further development in cancer therapy. nih.gov

Antimicrobial and Antiprotozoal Activities against Pathogens (e.g., Trypanosoma cruzi)

Dihydrobenzofuran and benzofuran derivatives have emerged as a significant class of compounds with potent activity against various pathogens, including the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com Chagas disease is a neglected tropical illness for which current treatments have limited efficacy and significant toxicity, creating an urgent need for new therapeutic agents. nih.govconicet.gov.ar

In vitro studies have demonstrated that synthetic dihydrobenzofuran-type neolignans are active against the clinically relevant amastigote forms of T. cruzi. nih.govmdpi.com Several of these compounds exhibited IC50 values in the low micromolar range. For instance, one dihydrobenzofuran neolignan (DBN 1) showed an IC50 of 3.26 μM against the T. cruzi Y strain, which is comparable to the reference drug benznidazole. mdpi.com Four other DBNs were active against the Tulahuen lac-Z strain with IC50 values ranging from 7.96 to 21.12 µM. nih.gov

The mechanisms underlying the antiprotozoal activity of these compounds are multifaceted. One proposed mechanism is the disruption of the parasite's intracellular calcium (Ca2+) homeostasis. conicet.gov.arresearchgate.net A benzofuran derivative based on the structure of amiodarone (B1667116) was shown to collapse the mitochondrial membrane potential and cause alkalinization of acidocalcisomes, leading to a large increase in intracellular Ca2+ and subsequent parasite death. researchgate.net Another potential target is tubulin polymerization. nih.gov Dihydrobenzofuran neolignans have been shown to inhibit this process, which is vital for various cellular functions in the parasite. nih.gov In silico modeling suggests that these compounds can destabilize the tubulin-microtubule dynamics, further supporting this mechanism of action. nih.gov

| Compound Class | Pathogen | Activity (IC50) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Dihydrobenzofuran Neolignans (DBNs) | Trypanosoma cruzi (Tulahuen lac-Z strain) | 7.96 - 21.12 µM | Inhibition of tubulin polymerization | nih.gov |

| Dihydrobenzofuran Neolignan (DBN 1) | Trypanosoma cruzi (Y strain) | 3.26 µM | Inhibition of tubulin polymerization | mdpi.com |

| Amiodarone-based Benzofuran Derivative | Trypanosoma cruzi | Not specified | Disruption of Ca2+ homeostasis (mitochondria and acidocalcisomes) | conicet.gov.arresearchgate.net |

| Triazolic Naphthofuranquinone | Trypanosoma cruzi | 17.3 ± 2.0 µM | Not specified | scielo.br |

Research into Antihypertensive Activities in Animal Models

Derivatives of 2,3-dihydrobenzofuran have been investigated for their cardiovascular activity and have shown potential as antihypertensive agents in various animal models of hypertension. nih.govnih.gov These models are crucial for screening potential new drugs and understanding the pathophysiology of hypertension. researchgate.netscialert.net

A series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and related pyrrolidine (B122466) compounds were synthesized and evaluated for their effects on blood pressure. nih.gov A majority of these compounds displayed significant antihypertensive activity in the spontaneously hypertensive rat (SHR) model, which is a widely used genetic model of essential hypertension. nih.govscialert.net Selected compounds from this series underwent more detailed cardiovascular evaluation in the renal hypertensive rat, another common model where hypertension is induced by restricting blood flow to the kidneys. nih.govresearchgate.net

The mechanisms behind these effects can vary. For example, one novel dihydrobenzofuran analogue, BRL 36378, was found to act as an angiotensin-converting enzyme (ACE) inhibitor. nih.gov In studies using sodium-deficient normotensive rats, both acute and chronic administration of this compound produced a significant reduction in blood pressure, which was associated with the inhibition of ACE activity in both plasma and various tissues. nih.gov This mechanism is similar to that of established ACE inhibitors like enalapril. nih.gov Other research has explored different pathways; for instance, the flavonoid quercetin (B1663063) was shown to lower blood pressure in young SHRs by modulating the metabolism of arachidonic acid in the kidney. mdpi.com These studies underscore the potential of the dihydrobenzofuran scaffold as a platform for developing novel antihypertensive drugs acting through various physiological pathways. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of Substituents on Biological Potency, Selectivity, and Efficacy

The biological activity of the (2,3-dihydrobenzofuran-3-yl)acetic acid scaffold is highly dependent on the nature and position of its substituents. The core structure, particularly the dihydrobenzofuran carboxylic acid moiety, is considered essential for interaction with receptors like GPR40. researchgate.net Structure-activity relationship (SAR) studies on this class of compounds have revealed several key principles:

The Carboxylic Acid Group: The acetic acid side chain is a critical pharmacophoric element. For GPR40 agonists, the carboxylate group forms crucial ionic interactions with positively charged amino acid residues, such as Arginine (Arg183, Arg258) and Tyrosine (Tyr91), within the receptor's binding pocket. ast487.com This interaction anchors the ligand and is fundamental for receptor activation.

The Dihydrobenzofuran Core: This rigid scaffold serves to orient the crucial carboxylic acid and other substituents in a conformationally favorable position for receptor binding. Using a rigid core like dihydrobenzofuran can improve ligand efficiency and optimize off-target profiles compared to more flexible structures. nih.gov

Substituents on the Aromatic Ring: The methoxy (B1213986) group at the 5-position plays a significant role in modulating the electronic and steric properties of the molecule. Methoxy groups are prevalent in many approved drugs and can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov While specific SAR data for the 5-methoxy group in this exact scaffold is limited in the provided results, studies on related benzofuran (B130515) derivatives show that substitutions on the benzene (B151609) ring can significantly impact biological activity. For instance, in some series, the introduction of halogen atoms or additional methoxy groups has been shown to increase anticancer activity, likely by forming halogen bonds or other favorable interactions that improve binding affinity. nih.gov In the context of GPR40 agonism, modifications on the aromatic ring are generally well-tolerated and can be used to fine-tune properties like lipophilicity and potency. researchgate.net

Modifications for Physicochemical Properties: A key challenge in the development of GPR40 agonists has been managing high lipophilicity, which can lead to off-target effects and poor drug-like properties. nih.govast487.com SAR studies have focused on introducing polar functional groups to the scaffold to reduce lipophilicity while maintaining potency. nih.gov

The following table summarizes the general SAR trends for (dihydrobenzofuran-3-yl)acetic acid derivatives based on available research for GPR40 agonists.

| Molecular Moiety | Modification | Effect on GPR40 Agonist Activity |

| Acetic Acid Head | Esterification or amidation | Generally leads to a significant loss of activity, highlighting the necessity of the free carboxylate for receptor interaction. |

| Dihydrobenzofuran Core | Aromatization (to benzofuran) | Alters the geometry and rigidity, which can impact binding. The saturated ring provides a specific 3D conformation. |

| Aromatic Ring | Introduction of polar groups | Can decrease lipophilicity, potentially improving the safety profile. nih.gov |

| Aromatic Ring | Introduction of halogens | Can increase potency through the formation of halogen bonds with the receptor. nih.gov |

| Side Chain | Lengthening or branching | Can affect the orientation within the binding pocket and overall lipophilicity. |

Stereochemical Requirements and Enantiomeric Purity on Receptor Binding and Functional Activity

The carbon atom at the 3-position of the 5-Methoxy-2,3-dihydrobenzofuran-3-acetic acid molecule is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-Methoxy-2,3-dihydrobenzofuran-3-acetic acid and (S)-5-Methoxy-2,3-dihydrobenzofuran-3-acetic acid.

Biological systems, particularly receptors, are chiral environments. Consequently, it is common for one enantiomer (the eutomer) to exhibit significantly higher potency than the other (the distomer). researchgate.net The precise three-dimensional arrangement of the atoms is critical for optimal interaction with the amino acid residues in the receptor's binding site.

While specific studies on the separated enantiomers of this compound were not found in the search results, research on analogous chiral GPR40 agonists and other dihydrobenzofuran derivatives consistently demonstrates the importance of stereochemistry. nih.govresearchgate.netnih.gov For example, in the development of other GPR40 agonists with chiral centers, it was found that the biological activity often resides predominantly in a single enantiomer. dovepress.com The synthesis of optically pure 2,3-dihydrobenzofurans is an active area of research, employing methods like asymmetric catalysis to produce the desired enantiomer selectively. researchgate.netnih.govresearchgate.net

The separation of enantiomers is crucial for pharmacological evaluation and is typically achieved using techniques such as chiral chromatography. mdpi.comjiangnan.edu.cn For the (dihydrobenzofuran-3-yl)acetic acid class of compounds, the spatial orientation of the acetic acid side chain relative to the plane of the bicyclic ring system is dictated by the stereochemistry at the C3 position. This orientation directly impacts the ability of the carboxylate group to engage with key residues in the binding pocket of its target receptor.

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The three-dimensional conformation of this compound is a key determinant of its biological activity. The dihydrofuran ring is not planar and adopts a specific conformation that, in turn, dictates the orientation of the acetic acid side chain.

Crystal structure analysis of a closely related unsaturated compound, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, reveals that the methoxy group is nearly coplanar with the benzofuran ring system. nih.govnih.gov In contrast, the acetic acid residue is positioned almost perpendicular to the ring. nih.govnih.gov While this structure is for the benzofuran (aromatic furan (B31954) ring) and not the dihydrobenzofuran, it provides insight into the likely preferred orientation of the substituents.

For the dihydrobenzofuran scaffold, the five-membered ring introduces a degree of conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The dihydrofuran ring has been used as a "conformationally restricted bioisostere" of flexible methoxy groups in other classes of bioactive molecules, underscoring its role in locking the molecule into a specific, active conformation. nih.gov

Molecular modeling and conformational analysis are critical tools used to understand how these ligands interact with their receptors. nih.gov For GPR40 agonists, docking models show that the dihydrobenzofuran carboxylic acid moiety is the key part of the molecule that interacts deep within the receptor binding site, while other parts of the molecule may extend towards the exit of the binding pocket. researchgate.netast487.com The specific conformation of the dihydrofuran ring ensures that the acetic acid group is presented correctly to form hydrogen bonds and ionic interactions essential for agonism.

Development of Pharmacophore Models for Rational Design

A pharmacophore model is an abstract description of the molecular features necessary for a molecule to exert a specific biological activity. unisi.it For the rational design of novel agonists based on the this compound scaffold, pharmacophore models for GPR40 have been particularly informative.

Based on the co-crystal structure of GPR40 with agonists like TAK-875, a well-characterized GPR40 agonist that shares structural similarities, a common pharmacophore model has been established. ast487.comunisi.it The key features of this model are:

A Negative Ionizable Group: This is typically a carboxylic acid, which interacts with key arginine and tyrosine residues in the receptor. In this compound, this is the carboxylate of the acetic acid side chain.

Aromatic/Hydrophobic Regions: The model includes aromatic rings and hydrophobic areas that engage in van der Waals and π-π stacking interactions with nonpolar residues in the binding pocket. The benzofuran portion of the molecule fulfills this requirement.

A Specific Spatial Arrangement: The distances and angles between these features are critical. The rigid dihydrobenzofuran scaffold serves to hold the negative ionizable group and the aromatic system in the correct geometric orientation for optimal receptor binding and activation.

A typical pharmacophore model for a GPR40 agonist is illustrated below, showing the essential interaction points.

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Negative Ionizable Center | Carboxylate of the acetic acid group |

| Aromatic Ring | Benzene ring of the dihydrobenzofuran core |

| Hydrophobic Feature | Dihydrofuran ring and aliphatic part of the side chain |

Virtual screening campaigns using such pharmacophore models have been successful in identifying novel GPR40 agonists. unisi.it The structure of this compound fits well within these established models, confirming its potential as a GPR40 modulator and providing a rational basis for the design of new, optimized derivatives. researchgate.net

Role in Lead Compound Discovery and Chemical Biology Applications

5-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid as a Key Synthetic Scaffold in Medicinal Chemistry Research

The 2,3-dihydrobenzofuran (B1216630) framework, including that of this compound, represents a privileged scaffold in medicinal chemistry. This core structure is a key feature in a multitude of biologically active natural products and has been successfully incorporated into various approved pharmaceuticals. rsc.org The inherent structural rigidity of the dihydrobenzofuran ring system, combined with the presence of sp3-hybridized carbons, allows for the precise spatial arrangement of substituents, a critical factor for selective interaction with biological targets.

The benzofuran (B130515) and its dihydro derivatives are known to exhibit a wide array of pharmacological activities, including antitumor, antibacterial, antioxidant, and antiviral properties. rsc.org This broad spectrum of activity has made them attractive starting points for the development of new therapeutic agents. Research has demonstrated that even minor modifications to the benzofuran core can lead to significant changes in biological function, underscoring its versatility as a scaffold. For instance, the introduction of different substituents at various positions on the ring system can modulate the compound's activity and selectivity.

The utility of the dihydrobenzofuran scaffold is further highlighted by the synthesis of complex derivatives. For example, a one-step approach has been developed for the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid from acetovanillone, demonstrating the feasibility of constructing elaborate molecules around this core. mdpi.comresearchgate.net This adaptability allows medicinal chemists to explore a vast chemical space in the quest for novel drug candidates.

Design and Development of Novel Analogs for Specific Biological Targets

The this compound scaffold serves as a valuable template for the design and synthesis of novel analogs aimed at specific biological targets. By systematically modifying the core structure, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired therapeutic effects.

An example of this approach is the development of methoxy (B1213986) derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans, which have been investigated for their anti-inflammatory properties. nih.gov These compounds were found to inhibit the NF-κB pathway, a key signaling pathway involved in inflammation. nih.gov This research showcases how the dihydrobenzofuran core can be derivatized to create potent and selective modulators of cellular signaling processes.

Another notable application of analog design is in the field of neuroscience. Researchers have synthesized dihydrobenzofuran analogs of hallucinogenic phenylalkylamines. nih.gov In these analogs, the dihydrofuran rings act as conformationally restricted bioisosteres of the aromatic methoxy groups found in the parent compounds. nih.gov This structural modification led to the development of highly potent ligands for serotonin (B10506) 5-HT2 receptors, providing valuable tools for studying the function of these receptors in the central nervous system. nih.gov

Furthermore, the dihydrobenzofuran scaffold has been utilized in the development of non-neurotoxic analogs of MDMA. 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) was designed as an analog of MDA where a methylene (B1212753) bridge replaces an oxygen in the methylenedioxy ring. wikipedia.org This modification resulted in a compound with a more selective serotonin-releasing profile. wikipedia.org

The following table provides examples of how the dihydrobenzofuran scaffold has been modified to target specific biological systems:

| Scaffold/Analog | Modification | Biological Target/Application |

| Methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans | Introduction of methoxy and diaryl groups | Anti-inflammatory agents targeting the NF-κB pathway nih.gov |

| Dihydrobenzofuran analogs of hallucinogens | Use of dihydrofuran rings as conformational locks for methoxy groups | Potent ligands for serotonin 5-HT2 receptors nih.gov |

| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) | Replacement of an oxygen with a methylene bridge in an MDA analog | Selective serotonin-releasing agent with reduced neurotoxicity wikipedia.org |

Rational Drug Design Approaches Utilizing the Dihydrobenzofuran Core for Therapeutic Exploration

Rational drug design relies on an understanding of a biological target's structure and mechanism to create new therapeutic agents. The dihydrobenzofuran core is well-suited for such approaches due to its defined three-dimensional structure and synthetic tractability.

One powerful rational design strategy is conformational restriction, where a flexible molecule is locked into a specific conformation that is believed to be responsible for its biological activity. This approach was effectively employed in the design of dihydrobenzofuran analogs of hallucinogenic phenylalkylamines. nih.gov By incorporating the methoxy groups of the parent compounds into dihydrofuran rings, researchers created rigid analogs that mimicked the active binding conformation, leading to a significant increase in potency at serotonin receptors. nih.gov This work provides valuable insights into the structure-activity relationships of these compounds and the topography of their binding sites. nih.gov

Structure-activity relationship (SAR) studies are another key component of rational drug design. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. For instance, SAR analysis of certain benzofuran derivatives has indicated that the presence of a bromine atom attached to a methyl or acetyl group on the benzofuran system can increase cytotoxicity in cancer cell lines. researchgate.net Such findings are crucial for guiding the optimization of lead compounds into clinical candidates.

The principles of rational drug design can be applied to the this compound scaffold to explore a wide range of therapeutic areas. By combining computational modeling with synthetic chemistry and biological testing, it is possible to design novel dihydrobenzofuran derivatives with improved potency, selectivity, and pharmacokinetic properties.

Applications in Probing Biological Pathways and Understanding Molecular Recognition Events

Beyond their therapeutic potential, derivatives of this compound can serve as valuable chemical probes for studying biological pathways and elucidating the principles of molecular recognition. These compounds can be designed to interact with specific proteins or other biomolecules, allowing researchers to investigate their function in living systems.

The development of potent and selective ligands for serotonin receptors based on the dihydrobenzofuran scaffold is a prime example of this application. nih.govresearchgate.net These molecules can be used to map the distribution of these receptors in the brain, to study their role in neurotransmission, and to investigate the molecular basis of their interaction with ligands. nih.gov For example, the high potency of certain dihydrobenzofuran analogs provides information about the topography and orientation of amino acid residues within the binding pocket of the serotonin 5-HT2 receptors. nih.gov

Similarly, the synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and its evaluation for affinity at serotonin receptors demonstrates the use of this scaffold in designing ligands to probe receptor binding. dea.gov By systematically altering the structure of these probes, researchers can gain a deeper understanding of the forces that govern protein-ligand interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This knowledge is not only fundamental to our understanding of biology but also critical for the design of more effective drugs.

The following table summarizes the applications of dihydrobenzofuran derivatives as molecular probes:

| Derivative | Biological Target | Application |

| Dihydrobenzofuran analogs of hallucinogens | Serotonin 5-HT2 receptors | Probing receptor binding site topography and molecular recognition nih.gov |

| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | Serotonin receptors | Evaluating ligand affinity and designing receptor probes dea.gov |

Future Research Directions and Translational Perspectives for 5 Methoxy 2,3 Dihydrobenzofuran 3 Acetic Acid and Its Analogs

The scaffold of 5-Methoxy-2,3-dihydrobenzofuran-3-acetic acid represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Future research is poised to build upon existing knowledge, aiming to refine its synthesis, deepen the understanding of its biological mechanisms, and optimize its pharmacological profile for clinical translation. Key future directions involve a multidisciplinary approach, integrating advanced synthetic chemistry, molecular biology, computational modeling, and pharmacokinetic studies.

Q & A

Basic Research Questions